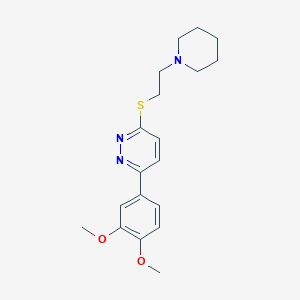

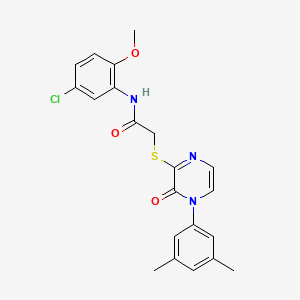

3-(3,4-Dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine, also known as ML352, is a pyridazine derivative that has attracted significant research attention in recent years. It is a potent inhibitor of Leishmania major, a parasitic protozoan that causes leishmaniasis, a neglected tropical disease that affects millions of people worldwide.

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

One study applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, demonstrating the potential of pyridine derivatives in disrupting hydrogen-bonded structures within drug crystals, thus providing access to both co-crystals and salts. This research illustrates the utility of pyridazine derivatives in designing materials with specific crystallographic properties, potentially useful in pharmaceutical development and material science (Elacqua et al., 2013).

Water Oxidation and Catalysis

Another study synthesized a series of Ru complexes for water oxidation, using bridging ligands related to pyridazine. This demonstrates the application of such compounds in catalysis, particularly in processes relevant to renewable energy sources like water splitting to produce oxygen (Zong & Thummel, 2005).

Antimicrobial Activity

Research on pyrano[2,3-c]pyridazine derivatives synthesized using piperidine as the organocatalyst revealed significant antimicrobial activity. This highlights the potential of pyridazine derivatives in developing new antibacterial and antifungal agents, which could be crucial in addressing the growing issue of antibiotic resistance (Kandile & Zaky, 2015).

Synthesis and Antihypertensive Activity

The synthesis and evaluation of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols for antihypertensive activity provide an example of how pyridazine and piperidine derivatives can contribute to the development of new therapeutic agents. This research underscores the importance of heterocyclic compounds in medicinal chemistry and drug development (Evans et al., 1983).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-23-17-8-6-15(14-18(17)24-2)16-7-9-19(21-20-16)25-13-12-22-10-4-3-5-11-22/h6-9,14H,3-5,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKYAYAABMDKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)